molecular formula C11H13N3O B1462307 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one CAS No. 143993-13-9

2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B1462307
CAS No.: 143993-13-9
M. Wt: 203.24 g/mol
InChI Key: DDJPQVGLVUJLSQ-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one is a synthetic compound based on the privileged 2,3-dihydroquinazolin-4(1H)-one scaffold, a structure recognized for its diverse pharmacological potential and significant interest in medicinal chemistry research . This core scaffold is known to exhibit potent biological activities, particularly in oncology, with derivatives demonstrating broad-spectrum cytotoxicity against a panel of human cancer cell lines, including colon, breast, glioblastoma, ovarian, and lung cancers . The research value of this compound and its analogs lies in their ability to engage multiple therapeutic targets. Studies on similar dihydroquinazolinones have identified them as potential inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupts cell division . Furthermore, the quinazolinone core is a key pharmacophore in inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and is a validated target in cancer therapy . Other research avenues include the development of quinazolinone-based dual inhibitors that simultaneously target pathways such as PI3K and HDAC, showcasing the scaffold's versatility in designing multi-targeted therapeutic strategies . The structural features of this compound make it a valuable intermediate for further chemical exploration and derivatization in drug discovery campaigns. Researchers can utilize it to investigate structure-activity relationships, develop novel targeted therapies, and explore mechanisms of action in cellular models. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(ethylaminomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-12-7-10-13-9-6-4-3-5-8(9)11(15)14-10/h3-6,12H,2,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJPQVGLVUJLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267602
Record name 2-[(Ethylamino)methyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143993-13-9
Record name 2-[(Ethylamino)methyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143993-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Ethylamino)methyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This review focuses on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, particularly in oncology and other disease models.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The ethylamino group enhances its solubility and may influence its interaction with biological targets.

The biological activity of 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer progression. For example, similar quinazolinone derivatives have shown inhibitory effects on CDK2 and EGFR kinases, suggesting potential applications in cancer therapy .
  • Calcium Channel Blockade : Some derivatives have been identified as T-type calcium channel blockers, indicating that the compound could modulate calcium ion influx in cells, impacting cellular excitability and proliferation .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinazolinone derivatives:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values comparable to established chemotherapeutics in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
  • Selectivity : Notably, compounds similar to 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one have shown selectivity for cancer cells over normal cells, which is critical for reducing side effects during treatment .

Table of Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-oneMCF-724.99
Similar Quinazolinone DerivativeHCT-11628.84
Compound 48c (related structure)AML Cells<10

Study on Quinazolinone Derivatives

A study synthesized a series of quinazolinone derivatives and evaluated their activity against multiple tyrosine kinases. The results indicated that certain derivatives had potent inhibitory effects on CDK2 and HER2, suggesting that modifications to the quinazolinone structure can enhance biological activity .

T-Type Calcium Channel Study

Another investigation focused on the role of the guanidine moiety in enhancing the activity of 3,4-dihydroquinazoline derivatives as T-type calcium channel blockers. This study found that specific substitutions significantly increased their efficacy against lung cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one has been investigated for its potential therapeutic properties. Research indicates that this compound may exhibit:

Antimicrobial Activity : Various derivatives of quinazolinone compounds have demonstrated notable antibacterial and antifungal properties. For example, studies have shown that certain synthesized derivatives exhibit significant activity against resistant bacterial and fungal strains.

Anticancer Properties : In vitro studies have reported that this compound can inhibit the proliferation of cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL. This suggests potential as a chemotherapeutic agent.

Organic Synthesis

In organic chemistry, 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure and enhance its properties for specific applications.

Case Study 1: Antimicrobial Activity

A study published in the Research Journal of Pharmacy and Technology focused on synthesizing quinoline derivatives linked to thiadiazole and assessing their antimicrobial activity. Among the synthesized compounds, some exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin.

CompoundAntibacterial Activity (Zone of Inhibition in mm)Standard (Ciprofloxacin)
4b20 mm23 mm
4c21 mm23 mm
4f20 mm23 mm

Case Study 2: Anticancer Properties

Another study explored the anticancer properties of various quinazolinone derivatives related to this compound. The results indicated significant antiproliferative effects on cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological and material science applications, with properties highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparisons

Compound Substituents Molecular Formula MW (g/mol) Key Features
Target compound Ethylamino-methyl at C2 C₁₁H₁₃N₃O 203.24 Balanced lipophilicity; potential for moderate solubility and bioavailability.
2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methylthio)quinazolin-4(3H)-one Methylthio-linked quinazolinone dimer C₁₇H₁₂N₄O₂S ~336.37 Rigid, planar structure; sulfur atom may enhance π-stacking interactions.
3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one Hydroxymethyl and methoxy groups at C3/C6 C₁₈H₁₈N₂O₄ ~326.35 Increased polarity due to hydroxyl and methoxy groups; improved water solubility.
2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one Phenylethylamino-methyl at C2 C₁₇H₁₇N₃O 279.34 Enhanced lipophilicity and aromaticity; potential for CNS penetration.
7-chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one Chloro, sulfanyl, and tetrahydrofuryl groups C₂₄H₂₄ClN₃O₅S ~502.98 Complex substituents; likely poor solubility but high receptor specificity.

Preparation Methods

Cyclization via Reaction of 2-Haloaniline with Isocyanates and Heck Reaction

A notable method involves reacting a 2-halo-substituted aniline with an isocyanate to form a urea intermediate, which is then subjected to a Heck reaction with an acrylic acid ester (e.g., methyl acrylate). This sequence leads to an acrylate-substituted intermediate, which undergoes ring closure under basic conditions to form the tetrahydroquinazolinone structure.

  • Advantages : Avoids formation of highly reactive intermediates such as phosphinimides and carbodiimides, which are prone to by-product formation.
  • Purification : The intermediates tend to crystallize, allowing purification by crystallization rather than chromatography, which is beneficial for industrial scalability.
  • Example Reaction Conditions : Use of palladium catalysts for ortho-palladation, basic conditions for ring closure, and methyl acrylate as a coupling partner.

Enantiomeric Separation

For chiral dihydroquinazolinones, enantiomeric separation is crucial. One method involves crystallization of racemic esters with chiral acids such as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C. This preferentially precipitates the desired S-enantiomer salt, allowing isolation without chromatographic methods.

Reaction Scheme Overview

Step Starting Material Reagents/Conditions Intermediate/Product Notes
1 2-Haloaniline derivative Reaction with isocyanate Urea intermediate Formation of key intermediate
2 Urea intermediate Heck reaction with methyl acrylate, Pd catalyst Acrylate-substituted intermediate Coupling step
3 Acrylate intermediate Basic conditions Tetrahydroquinazolinone core Ring closure
4 Tetrahydroquinazolinone Reaction with ethylamine or equivalent 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one Introduction of ethylaminomethyl group
5 Racemic mixture Crystallization with chiral acid Enantiomerically enriched product Enantiomer separation

Detailed Research Findings

  • The process avoids reactive intermediates such as phosphinimides and carbodiimides, reducing by-product formation and improving yield and purity.
  • Crystallization-based purification replaces chromatography, enhancing industrial applicability.
  • The use of ortho-palladation techniques enables efficient synthesis of key intermediates.
  • Enantiomeric purity is achieved via selective crystallization rather than chromatographic separation, minimizing waste of undesired enantiomers.
  • The process is adaptable to various substituted analogs by modifying aryl and alkyl substituents on the quinazolinone core.

Technical and Industrial Considerations

The described methods emphasize:

  • Scalability : Avoidance of chromatography and use of crystallization for purification.
  • Environmental Impact : Reduction of solvent use and hazardous by-products.
  • Yield and Purity : High selectivity and minimized side reactions.
  • Safety : Avoidance of highly reactive intermediates that pose handling risks.

Q & A

Q. Advanced

  • Molecular docking : Assess binding affinity to targets like EGFR or PARP using AutoDock Vina, leveraging crystal structures from the PDB .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

How can regioselectivity challenges in alkylation or acylation reactions be addressed?

Q. Advanced

  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc to direct alkylation to the quinazolinone N-atom .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity via controlled heating .

What in vitro assays are recommended for evaluating anticancer or antimicrobial activity?

Q. Advanced

  • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ < 50 µM suggests potency) .
  • Microdilution broth assay : Determine MIC values against S. aureus or E. coli, with positive controls (e.g., ciprofloxacin) .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Room temperature : Stable as a powder in airtight, amber vials for ≥6 months .
  • Solution phase : Degrades in DMSO or water >30 days; use fresh solutions for assays .

What strategies are effective for scaling up synthesis without compromising purity?

Q. Advanced

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat dissipation .
  • Recrystallization optimization : Use gradient cooling (e.g., ethanol to hexane) to enhance crystal uniformity .

How can structural analogs be designed to improve metabolic stability?

Q. Advanced

  • Deuterium incorporation : Replace labile C–H bonds with C–D at metabolically vulnerable sites (e.g., ethylamino group) .
  • Prodrug modification : Introduce ester or phosphate groups to enhance bioavailability and delay hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one

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